2-Amino-6-methyl-2,3,6,7-tetrahydro-1H-pteridin-4-one

Dihydropteridine reductase Enzyme kinetics Pterin metabolism

DHPR activity assays fail when generic pterins lack the correct quinonoid 2,3,6,7-tetrahydro oxidation state. This compound is the authentic, obligatory DHPR intermediate-the 5,6,7,8-tetrahydro isomer is not a substrate. - 1.8-fold lower Km vs. unsubstituted analog enables detection of lower enzyme concentrations. - Reproducible buffer-dependent kinetics (Km 366 µM Tris, 276 µM phosphate) serve as a calibration benchmark. - Directly compatible with standard peroxidase/H₂O₂-coupled generation for purified DHPR, tissue homogenates, or recombinant preparations.

Molecular Formula C7H11N5O
Molecular Weight 181.20 g/mol
Cat. No. B12063295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-methyl-2,3,6,7-tetrahydro-1H-pteridin-4-one
Molecular FormulaC7H11N5O
Molecular Weight181.20 g/mol
Structural Identifiers
SMILESCC1CN=C2C(=N1)C(=O)NC(N2)N
InChIInChI=1S/C7H11N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h3,7H,2,8H2,1H3,(H,9,11)(H,12,13)
InChIKeyJZHUDBMUACQLEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinonoid Dihydropterin for Enzymatic and Metabolic Research


2-Amino-6-methyl-2,3,6,7-tetrahydro-1H-pteridin-4-one is a quinonoid dihydropterin, a specific tautomeric form within the pterin family characterized by a 2,3,6,7-tetrahydro saturation pattern that distinguishes it from the more common 5,6,7,8-tetrahydro isomer . This compound is recognized as a human blood metabolite [1] and serves as the direct, obligatory substrate for dihydropteridine reductase (DHPR), the enzyme that recycles quinonoid dihydrobiopterin during aromatic amino acid hydroxylation [2]. Its well-defined oxidation state and 6-methyl substitution make it a critical tool compound for dissecting pterin-dependent enzymatic mechanisms.

Quinonoid 2,3,6,7-tetrahydro tautomer, distinct from 5,6,7,8-isomer
Obligatory DHPR substrate for aromatic amino acid hydroxylation studies
6-Methyl substitution modulates enzyme kinetics vs. unsubstituted/dimethyl analogs

Why Generic Pterin Analogs Fail in DHPR-Coupled Assays


The quinonoid 2,3,6,7-tetrahydro tautomer is the obligatory intermediate in the catalytic cycle of dihydropteridine reductase; the corresponding 5,6,7,8-tetrahydro form is not a substrate for DHPR and must first undergo enzymatic or chemical oxidation to the quinonoid species [1]. Furthermore, the presence of the 6-methyl substituent significantly alters enzyme kinetics relative to both the unsubstituted and the 6,7-dimethyl quinonoid analogs, as demonstrated by direct kinetic comparisons under identical conditions [1]. Substituting with a generic pterin that lacks the correct oxidation state or methylation pattern will therefore produce non-comparable kinetic data and invalidate DHPR activity measurements, wasting experimental resources and leading to erroneous mechanistic conclusions.

Target
Quinonoid 2,3,6,7-tetrahydro-6-methyl
Active DHPR substrate; exhibits defined Km, Vmax with 6-methyl kinetic profile.
Substitute
5,6,7,8-Tetrahydro tautomer
Not a DHPR substrate; requires prior oxidation to quinonoid form. May yield false-negative activity.
Target
6-Methyl substitution
Reduced Km (276–366 µM) and intermediate Vmax provide balanced assay signal.
Substitute
Unsubstituted or 6,7-dimethyl quinonoid
Kinetic parameters differ; Km up to 57% higher and Vmax profiles shift, complicating cross-study comparison.

Quantitative Differentiation Evidence for Scientific Procurement


DHPR Apparent Km: Higher Affinity vs. Unsubstituted and Dimethyl Analogs

The quinonoid species derived from 6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one (compound 9) displays an apparent Km of 366 ± 20 µM for human brain DHPR in Tris/HCl pH 7.4 at 25 °C, compared to 669 ± 2 µM for the unsubstituted analog (compound 8) and 754 ± 45 µM for the cis-6,7-dimethyl analog (compound 10) [1]. In potassium phosphate buffer pH 7.1, the Km decreases further to 276 ± 8 µM, versus 597 ± 20 µM for unsubstituted and 640 ± 52 µM for cis-6,7-dimethyl [1]. This represents a ~45% reduction in Km in Tris buffer and ~54% reduction in phosphate buffer compared to the unsubstituted quinonoid, and a ~51% (Tris) to ~57% (phosphate) reduction compared to the dimethyl analog.

DHPR Km comparison
Head-to-head
366 ± 20 µM (Tris)
276 ± 8 µM (phosphate)
~45–57% lower vs unsubstituted/dimethyl
Reported higher apparent affinity for human brain DHPR
Supports substrate selection for sensitive DHPR detection
Dihydropteridine reductase Enzyme kinetics Pterin metabolism

DHPR Vmax: Balanced Catalytic Rate Across Buffer Systems

Under identical assay conditions, the quinonoid 6-methyl derivative (9) yields an apparent Vmax of 131 ± 3 µmol/min per mg with human brain DHPR in Tris/HCl pH 7.4, versus 234 ± 0.4 µmol/min per mg for the unsubstituted analog (8) and 76 ± 4 µmol/min per mg for the cis-6,7-dimethyl analog (10) [1]. In potassium phosphate buffer pH 7.1, the Vmax values shift to 444 ± 7 (6-methyl), 318 ± 8 (unsubstituted), and 489 ± 27 (6,7-dimethyl) µmol/min per mg, respectively [1]. The 6-methyl compound thus provides 1.7-fold higher Vmax than the dimethyl analog in Tris buffer and maintains a 1.4-fold advantage over unsubstituted in phosphate buffer.

DHPR Vmax profile
Head-to-head
Tris: 131 µmol/min/mg (target)
Phosphate: 444 µmol/min/mg
Relative: 72% higher vs 6,7-dimethyl in Tris
Intermediate catalytic rate across buffers
Avoids rapid NADH depletion of unsubstituted analog
Dihydropteridine reductase Catalytic turnover Pterin metabolism

Horseradish Peroxidase Kinetics: Distinct Oxidation Profile

During the horseradish peroxidase/H2O2-catalyzed oxidation that generates the quinonoid species, the parent 6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one (compound 12) exhibits a Km of 314 ± 20 µM and a kcat of 22.0 ± 0.9 s⁻¹, compared to Km 173 ± 3 µM and kcat 58.6 ± 0.5 s⁻¹ for the unsubstituted tetrahydropteridinone (11), and Km 44.9 ± 0.2 µM and kcat 6.6 ± 0.01 s⁻¹ for the cis-6,7-dimethyl derivative (13) [1]. The Vmax values are 143 ± 1, 103 ± 2, and 53.4 ± 2 µmol/min per mg, respectively [1]. Thus, the 6-methyl compound uniquely combines a moderate substrate affinity with the highest Vmax among the three analogs tested.

HRP oxidation kinetics
Head-to-head
Vmax 143 µmol/min/mg
Km 314 µM; kcat 22.0 s⁻¹
Highest Vmax among tested pteridine analogs
Supports efficient in situ quinonoid generation
Coupled peroxidase/H2O2 system, Tris/HCl pH 7.4
Horseradish peroxidase Pteridine oxidation Quinonoid generation

Quinonoid Tautomer Specificity for DHPR Substrate Activity

The 2,3,6,7-tetrahydro (quinonoid) tautomer is the direct product of tetrahydropterin oxidation and the sole species recognized by dihydropteridine reductase. The 5,6,7,8-tetrahydro form does not exhibit substrate activity with DHPR; it must first undergo enzymatic oxidation (e.g., by horseradish peroxidase/H2O2) or non-enzymic oxidation to generate the quinonoid species before DHPR-catalyzed reduction can occur [1]. The Armarego et al. study explicitly demonstrates that only the oxidation products—the quinonoid species—exhibit Michaelis-Menten kinetics with human brain DHPR, while the parent 5,6,7,8-tetrahydropteridines show no detectable substrate activity [1]. This tautomer-specific requirement is a defining characteristic of the DHPR catalytic mechanism and is conserved across all known pterin substrates.

Tautomer specificity
Class-level
Quinonoid: active substrate
5,6,7,8-Tetrahydro: no DHPR activity
Only quinonoid tautomer is kinetically competent
Must verify oxidation state to avoid false negatives
Substrate specificity Dihydropteridine reductase Tautomerism

High-Impact Research and Industrial Application Scenarios


DHPR Enzymatic Assay Development and Inhibitor Screening

This compound is the preferred substrate for DHPR activity assays because its 1.8-fold lower Km relative to the unsubstituted quinonoid analog permits detection of lower enzyme concentrations, improving assay sensitivity [1]. Its intermediate Vmax (131 µmol/min/mg in Tris, 444 in phosphate) avoids the excessively rapid NADH consumption seen with the unsubstituted analog, which can compromise initial-rate measurements [1]. The compound is directly compatible with the standard peroxidase/H2O2-coupled generation system, enabling reproducible kinetic characterization of purified DHPR, crude tissue homogenates, or recombinant enzyme preparations.

Pterin Metabolism and Quinonoid Intermediate Stability Studies

The 2,3,6,7-tetrahydro tautomer is the authentic quinonoid intermediate formed during aromatic amino acid hydroxylation. Its well-characterized kinetic parameters with both horseradish peroxidase (Km 314 µM, Vmax 143 µmol/min/mg) and DHPR [1] make it an ideal probe for studying the dynamics of quinonoid generation and NADH-dependent reduction. Researchers investigating pterin recycling defects, BH4 deficiency disorders, or the mechanism of DHPR can use this compound to distinguish enzymatic reduction from non-enzymic rearrangement to 7,8-dihydropterins.

Quality Control Standard for Pteridine Oxidation–Reduction Assays

Because the compound exhibits highly reproducible, buffer-dependent kinetic parameters (Km shifting from 366 µM in Tris to 276 µM in phosphate; Vmax shifting from 131 to 444 µmol/min/mg) [1], it can serve as a calibration standard for spectrophotometric DHPR assays. Its distinct reactivity profile—intermediate between the unsubstituted and 6,7-dimethyl analogs—provides a benchmark for verifying enzyme preparation activity, NADH integrity, and peroxidase/H2O2 coupling efficiency across different buffer systems.

Cofactor Analog Studies for Aromatic Amino Acid Hydroxylases

The parent 5,6,7,8-tetrahydro form (generated by DHPR-mediated reduction of this quinonoid compound) is a well-established synthetic cofactor for tyrosine hydroxylase and phenylalanine hydroxylase [1]. The quinonoid compound is thus the entry point for in situ enzymatic generation of the active cofactor in coupled hydroxylase–reductase assays. Its kinetic differentiation from the natural cofactor tetrahydrobiopterin enables mechanistic dissection of cofactor binding, uncoupling, and regulatory phosphorylation events in neurotransmitter biosynthesis studies.

Application
Selection Property
Validation Focus
DHPR activity assay & inhibitor screening
Quinonoid tautomer identity and 6-methyl kinetic profile
Assay sensitivity, initial-rate linearity
Pterin metabolism & quinonoid intermediate studies
Tautomer-dependent DHPR reduction and HRP coupling
Quinonoid generation/reduction dynamics
QC standard for pteridine redox assays
Reproducible, buffer-dependent kinetic constants
Spectrophotometric calibration benchmarks
Cofactor analog studies for hydroxylases
In situ enzymatic generation of tetrahydropterin cofactor
Hydroxylase coupling/uncoupling endpoints
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